4,7-dibromo-2,3,3-trimethyl-3H-indole
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Overview
Description
4,7-dibromo-2,3,3-trimethyl-3H-indole: is an organic compound with the molecular formula C11H11Br2N and a molecular weight of 317.02 g/mol . It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound is characterized by the presence of two bromine atoms at positions 4 and 7, and three methyl groups at positions 2, 3, and 3 on the indole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4,7-dibromo-2,3,3-trimethyl-3H-indole typically involves the bromination of 2,3,3-trimethylindole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an organic solvent like chloroform or dichloromethane . The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 4,7-dibromo-2,3,3-trimethyl-3H-indole can undergo nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid at elevated temperatures.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol at room temperature.
Major Products:
Substitution Products: Formation of methoxy or tert-butoxy derivatives.
Oxidation Products: Formation of corresponding carboxylic acids or ketones.
Reduction Products: Formation of debrominated indole derivatives.
Scientific Research Applications
Chemistry:
4,7-dibromo-2,3,3-trimethyl-3H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indole derivatives and heterocyclic compounds .
Biology:
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine:
In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its derivatives are evaluated for their pharmacological properties .
Industry:
The compound is used in the production of dyes and pigments. It is also employed as an intermediate in the synthesis of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 4,7-dibromo-2,3,3-trimethyl-3H-indole involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methyl groups on the indole ring influence its binding affinity and selectivity towards these targets . The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
2,3,3-trimethylindole: Lacks bromine atoms, making it less reactive in substitution reactions.
4,6-dibromoindole: Similar bromination pattern but lacks the methyl groups at positions 2 and 3.
4,7-dichloro-2,3,3-trimethyl-3H-indole: Chlorine atoms instead of bromine, resulting in different reactivity and properties.
Uniqueness:
4,7-dibromo-2,3,3-trimethyl-3H-indole is unique due to its specific substitution pattern with bromine atoms at positions 4 and 7 and methyl groups at positions 2 and 3. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H11Br2N |
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Molecular Weight |
317.02 g/mol |
IUPAC Name |
4,7-dibromo-2,3,3-trimethylindole |
InChI |
InChI=1S/C11H11Br2N/c1-6-11(2,3)9-7(12)4-5-8(13)10(9)14-6/h4-5H,1-3H3 |
InChI Key |
ASBWFRKLQFINEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C1(C)C)Br)Br |
Origin of Product |
United States |
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